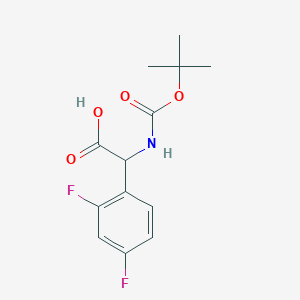

2-((Tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid, or TBADFPA, is a compound with a variety of applications in scientific research. It is an important component in a number of synthetic organic reactions, and its properties make it a useful tool for biochemical and physiological studies.

Scientific Research Applications

Quantitative Analysis

The tert-butyloxycarbonyl group plays a crucial role in the quantitative analysis of amino acids and peptides. A specific method has been developed to cleave the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. This process involves the use of perchloric acid in acetic acid, allowing for the accurate determination of the tert-butyloxycarbonyl derivative, making it a valuable tool in chemical analysis (Ehrlich-Rogozinski, 1974).

Synthesis and Chemical Reactions

The compound is integral in the synthesis of complex organic molecules. For instance, it has been involved in creating specific diamino acids by reacting with other chemical entities, demonstrating its versatility in synthetic organic chemistry (Maity & Strömberg, 2014). Additionally, it has been used in the synthesis of thiazolyl and imino acetic acid derivatives, showcasing its potential in creating compounds with varied biological activities (Yu-huan, 2009).

Chemical Protection and Deprotection

A significant application is in the protection and deprotection of functional groups during chemical synthesis. Specific methodologies have been developed to improve the selectivity and efficiency of removing the tert-butyloxycarbonyl group, making it a crucial element in peptide synthesis and other areas requiring selective protection strategies (Bodanszky & Bodanszky, 2009).

Catalysis and Chemical Modification

The compound has been used as a catalyst in the N-tert-butoxycarbonylation of amines. This process is notable for its efficiency and environmental friendliness, highlighting the compound's role in facilitating and enhancing chemical reactions (Heydari et al., 2007).

properties

IUPAC Name |

2-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(14)6-9(8)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINMJDGSGBHTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B2606181.png)

![N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2606183.png)

![N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2606185.png)

![3-(1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2606187.png)

![2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one](/img/structure/B2606195.png)